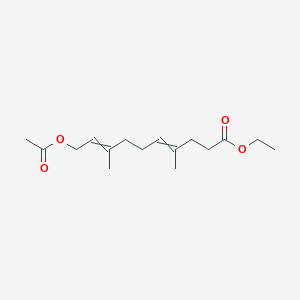
Ethyl 10-(acetyloxy)-4,8-dimethyldeca-4,8-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 10-(acetyloxy)-4,8-dimethyldeca-4,8-dienoate is an ester compound characterized by its unique structure, which includes an acetyloxy group and a conjugated diene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 10-(acetyloxy)-4,8-dimethyldeca-4,8-dienoate can be synthesized through esterification reactions. One common method involves the reaction of 10-hydroxy-4,8-dimethyldeca-4,8-dienoic acid with acetic anhydride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, with the acetyloxy group being introduced through the acetylation of the hydroxyl group.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 10-(acetyloxy)-4,8-dimethyldeca-4,8-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides and amines can be used for nucleophilic substitution reactions.
Major Products Formed
Hydrolysis: Produces 10-hydroxy-4,8-dimethyldeca-4,8-dienoic acid and ethanol.
Oxidation: Can yield epoxides or hydroxylated derivatives.
Substitution: Results in various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 10-(acetyloxy)-4,8-dimethyldeca-4,8-dienoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential prodrug, where the ester group can be hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of ethyl 10-(acetyloxy)-4,8-dimethyldeca-4,8-dienoate involves the hydrolysis of the ester bond to release the active carboxylic acid derivative. This active form can interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The conjugated diene system may also play a role in its reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but lacking the conjugated diene system.
Methyl butyrate: Another ester with a different alkyl group and no acetyloxy functionality.
Uniqueness
Ethyl 10-(acetyloxy)-4,8-dimethyldeca-4,8-dienoate is unique due to its combination of an acetyloxy group and a conjugated diene system, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
87519-29-7 |
|---|---|
Molekularformel |
C16H26O4 |
Molekulargewicht |
282.37 g/mol |
IUPAC-Name |
ethyl 10-acetyloxy-4,8-dimethyldeca-4,8-dienoate |
InChI |
InChI=1S/C16H26O4/c1-5-19-16(18)10-9-13(2)7-6-8-14(3)11-12-20-15(4)17/h7,11H,5-6,8-10,12H2,1-4H3 |
InChI-Schlüssel |
DDVRFHZWXPLIND-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC(=CCCC(=CCOC(=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Azepan-1-yl)-1-[4-(pentyloxy)phenyl]ethan-1-one](/img/structure/B14400354.png)




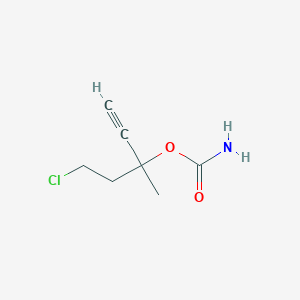
![6,6,7,7-Tetrafluoro-2,3-diazabicyclo[3.2.0]hept-2-ene](/img/structure/B14400388.png)
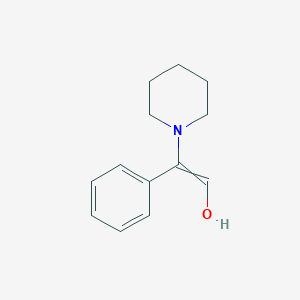
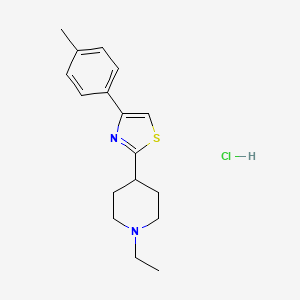
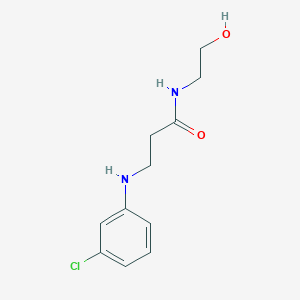
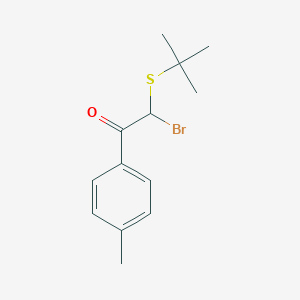
![3,5-dinitrobenzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14400408.png)
![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-4-methoxy-3-methylcyclohexa-2,4-dien-1-one](/img/structure/B14400421.png)
![Prop-2-en-1-yl [(quinolin-8-yl)oxy]acetate](/img/structure/B14400430.png)
